The Physicochemical and Analytical Blueprint of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol
The Physicochemical and Analytical Blueprint of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol
Executive Summary
In the landscape of modern drug development and synthetic chemistry, substituted thiazoles serve as privileged scaffolds due to their robust metabolic stability and unique electronic properties. 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (CAS: 1204298-67-8) is a highly versatile building block characterized by a lipophilic 4,5-dimethylthiazole core paired with a hydrophilic 2-hydroxyethyl appendage. This dual nature makes it an exceptional candidate for bioisosteric replacement, fragment-based drug discovery, and the synthesis of complex active pharmaceutical ingredients (APIs).
This technical whitepaper synthesizes the quantitative physical properties, pharmacokinetic logic, and self-validating experimental protocols required to effectively characterize and deploy this compound in advanced research settings [1].
Section I: Quantitative Physicochemical Profiling
The physical properties of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol are dictated by the interplay between the electron-rich aromatic thiazole ring and the terminal hydroxyl group. The nitrogen and sulfur atoms act as potent hydrogen-bond acceptors, while the hydroxyl group serves as a hydrogen-bond donor, ensuring excellent solubility profiles across both aqueous and organic media.
Below is a consolidated summary of its critical physicochemical parameters, integrating empirical data and advanced computational chemistry models [2]:
| Property | Value / Description | Scientific Implication |
| IUPAC Name | 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol | Standardized nomenclature for structural identification. |
| CAS Registry Number | 1204298-67-8 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C₇H₁₁NOS | Indicates a low molecular weight fragment suitable for lead optimization. |
| Molecular Weight | 157.23 g/mol | Highly compliant with Lipinski’s Rule of Five (<500 Da). |
| Topological Polar Surface Area (TPSA) | ~41.1 Ų | Optimal for membrane permeability; values <90 Ų suggest potential blood-brain barrier (BBB) penetration. |
| Partition Coefficient (LogP) | ~1.81 | Strikes an ideal balance between aqueous solubility and lipid membrane affinity. |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Facilitates specific target-receptor interactions without excessive desolvation penalties. |
| Hydrogen Bond Acceptors | 3 (N, S, O) | Enhances binding affinity within polar enzyme pockets. |
| Physical State (at 25°C) | Viscous Liquid to Low-Melting Solid | Requires careful handling and storage (typically sealed in dry conditions at 2-8°C). |
Section II: Structural Logic and Pharmacokinetic Implications
The structural topology of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol directly governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The dimethyl substitution at positions 4 and 5 of the thiazole ring provides steric shielding, which mitigates rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. Simultaneously, the 2-hydroxyethyl chain provides a functional handle for kinase or receptor engagement.
Logical relationship between structural features and pharmacokinetic behavior.
Section III: Self-Validating Analytical Methodologies
To ensure absolute scientific integrity, any analytical or biological assay involving this compound must be designed as a self-validating system. This means embedding internal controls and causality-driven steps directly into the protocol to instantly highlight false positives or systemic errors [3].
Protocol A: High-Resolution LC-MS/MS Characterization
This protocol is designed to verify the purity and exact mass of the compound, utilizing positive electrospray ionization (ESI+).
1. Mobile Phase Preparation:
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Action: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase below the pKa of the thiazole nitrogen (typically ~2.5). This ensures complete protonation of the molecule, drastically enhancing the ionization efficiency and signal-to-noise ratio in ESI+ mode.
2. System Suitability & Blank Validation (Self-Validation Step):
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Action: Inject a 50% Methanol/Water blank prior to the sample run.
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Causality: This establishes a baseline and proves the absence of column carryover from previous runs. If a peak appears at m/z 158.06 in the blank, the system is contaminated, and the run is automatically invalidated, preventing skewed quantitative data.
3. Chromatographic Separation:
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Action: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient of 5% to 95% Mobile Phase B over 5 minutes.
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Causality: The C18 stationary phase provides optimal retention for moderately lipophilic heterocycles (LogP ~1.8). The rapid gradient ensures sharp peak shapes while minimizing longitudinal diffusion of the analyte within the column.
4. Data Acquisition:
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Action: Monitor the precise precursor ion mass of m/z 158.06 [M+H]⁺ .
Step-by-step self-validating LC-MS/MS analytical workflow.
Protocol B: In Vitro Microsomal Stability Profiling
Understanding the metabolic half-life of the thiazole core is critical for drug development.
1. Incubation Setup:
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Action: Incubate 1 µM of the compound with human liver microsomes (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4). Initiate the reaction by adding an NADPH regenerating system.
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Causality: CYP450 enzymes, which are localized in the microsomes, strictly require NADPH as an electron donor to catalyze oxidative metabolism. Without it, the reaction cannot proceed, making a "minus-NADPH" control the perfect self-validating negative control to rule out non-CYP mediated degradation.
2. Reaction Quenching:
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Action: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
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Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any volumetric losses during subsequent centrifugation steps, ensuring quantitative trustworthiness.
3. Centrifugation and Analysis:
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Action: Centrifuge at 14,000 x g for 10 minutes at 4°C, then analyze the supernatant via the LC-MS/MS protocol described above to calculate the intrinsic clearance (CL_int).
Conclusion
2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol represents a structurally optimized fragment with highly favorable physicochemical properties. Its low molecular weight, balanced lipophilicity, and functionalizable hydroxyl group make it an indispensable tool for medicinal chemists. By adhering to the causality-driven, self-validating protocols outlined in this guide, researchers can ensure robust, reproducible data when integrating this compound into complex biological or synthetic workflows.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 520108, 2-Acetylthiazole." PubChem, Accessed March 2026.[Link]
